2-Butyl-1,3,2-dioxaphosphorinane 2-oxide
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Overview
Description
2-Butyl-1,3,2-dioxaphosphorinane 2-oxide is an organophosphorus compound belonging to the class of 1,3,2-dioxaphosphorinanes. These compounds are characterized by a six-membered ring containing phosphorus, oxygen, and carbon atoms. The presence of the phosphorus atom in the ring structure imparts unique chemical and biological properties to these compounds, making them significant in various fields such as medicinal chemistry and pesticide science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,3,2-dioxaphosphorinane 2-oxide typically involves the reaction of butyl alcohol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate phosphorochloridic acid, which then undergoes cyclization to form the desired dioxaphosphorinane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine-water.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, hydroxyl derivatives, and substituted dioxaphosphorinanes .
Scientific Research Applications
2-Butyl-1,3,2-dioxaphosphorinane 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Investigated for its antitumor properties and potential use in drug development.
Industry: Utilized in the production of pesticides and as a stabilizer in polymer chemistry
Mechanism of Action
The mechanism of action of 2-Butyl-1,3,2-dioxaphosphorinane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antitumor activity and enzyme regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-2-oxo-1,3,2-dioxaphosphorinane
- 2-Butylthio-2-oxo-1,3,2-oxazaphosphorinane
- 2-Butylthio-2-thioxo-1,3,2-dioxaphosphorinane
Uniqueness
2-Butyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to its specific butyl substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
118792-93-1 |
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Molecular Formula |
C7H15O3P |
Molecular Weight |
178.17 g/mol |
IUPAC Name |
2-butyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C7H15O3P/c1-2-3-7-11(8)9-5-4-6-10-11/h2-7H2,1H3 |
InChI Key |
YLEFPUAVFXQROD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP1(=O)OCCCO1 |
Origin of Product |
United States |
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